molecular formula C10H12O2 B092268 (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione CAS No. 17553-89-8

(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione

Cat. No. B092268
CAS RN: 17553-89-8
M. Wt: 164.2 g/mol
InChI Key: FNYAZSZTENLTRT-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, also known as 7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, is an organic compound with a unique cyclic structure. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds, and has been the subject of much scientific research.

Scientific Research Applications

  • Hajos and Parrish (2003) detailed the synthesis of (+)-(7aS)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5-(6H-dione using methyl vinyl ketone and N,N-dimethyl-formamide, highlighting its importance in organic synthesis processes (Hajos & Parrish, 2003).

  • Brown, Burge, and Collins (1983) explored the formation of cyclic ethylene acetal from 7a-methyl-2,3,7,7a-tetrahydro-1H-indene-l,5(6H)-dione, demonstrating the challenges in converting the dione into its monoacetal form under mild conditions (Brown, Burge, & Collins, 1983).

  • Blazejewski (1990) described the synthesis of a trifluoromethylated derivative, demonstrating the versatility of this compound in creating fluorinated variants for further research applications (Blazejewski, 1990).

  • Kwiatkowski et al. (1989) reported on the enantioselective synthesis of derivatives of this compound, showcasing its utility in asymmetric synthesis and potential pharmaceutical applications (Kwiatkowski et al., 1989).

  • Sigalov et al. (2019) investigated 2H-Indazole Tautomers stabilized by intra- and intermolecular hydrogen bonds, which included compounds related to the indene dione structure, underscoring the importance of this class of compounds in understanding molecular interactions (Sigalov et al., 2019).

  • Banerjee et al. (1985) explored the synthesis of related compounds, highlighting the complexities and potential rearrangement products in the synthetic process, which is crucial for understanding the reactivity and stability of these compounds (Banerjee et al., 1985).

  • Bernasconi et al. (1982) described a stereoselective total synthesis of pinguisone starting from a similar indene dione, illustrating the compound's role in complex organic synthesis routes (Bernasconi et al., 1982).

  • Collins and Tomkins (1977) studied the acid-catalysed isomerization of a related compound, providing insights into the chemical behavior and potential transformations of the indene dione structure (Collins & Tomkins, 1977).

properties

IUPAC Name

(7aR)-7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYAZSZTENLTRT-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC(=O)C=C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353140
Record name (7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione

CAS RN

17553-89-8
Record name (7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione
Reactant of Route 2
(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione
Reactant of Route 3
(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione
Reactant of Route 4
(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione
Reactant of Route 5
(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione
Reactant of Route 6
(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.